![molecular formula C15H20O B13784910 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound with the molecular formula C15H20O It is known for its unique structure, which includes a phenyl ring substituted with a 1,1-dimethylpropyl group and a propenal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several methods. One common approach involves the hydroxymethylation and bromination of tert-pentylbenzene to produce 4-bromomethyl-tert-pentylbenzene. This intermediate is then coupled with methyl malonic ester, hydrolyzed, and decarboxylated to afford 2-methyl-3-(4-tert-pentylphenyl) propionic acid. This acid is then amidated with cis-2,6-dimethylmorpholine and reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
科学的研究の応用
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in antifungal treatments.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes. The compound interferes with ergosterol synthesis at two stages: the 14-reduction and the 7–8 isomerization steps. This disruption leads to the accumulation of 24-methylene ignosterol in the cell membrane and depletion of ergosterol, impairing the integrity and function of the fungal cell membrane .
類似化合物との比較
Similar Compounds
Amorolfine: A phenyl-propyl-morpholine antifungal derivative with a similar structure and mechanism of action.
Phenol, 4-(1,1-dimethylpropyl)-: Another compound with a similar phenyl ring substitution but different functional groups.
Uniqueness
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit ergosterol synthesis at multiple stages makes it particularly effective as an antifungal agent .
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
(E)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-11H,5H2,1-4H3/b12-10+ |
InChIキー |
VYLZDKRGDLITAA-ZRDIBKRKSA-N |
異性体SMILES |
CCC(C)(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)

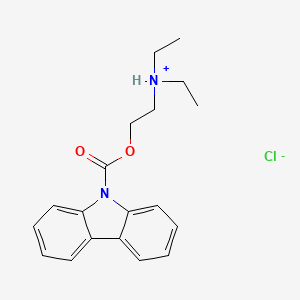
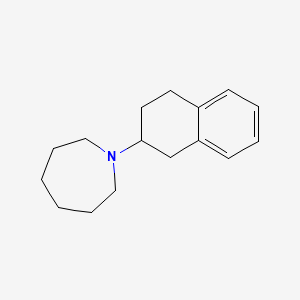

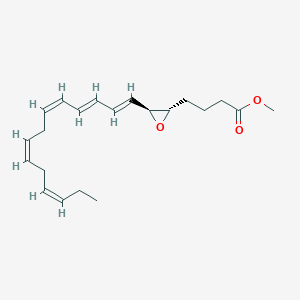
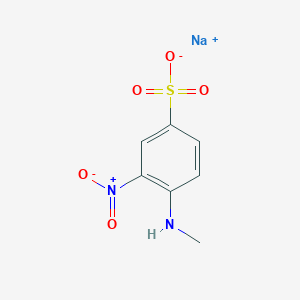
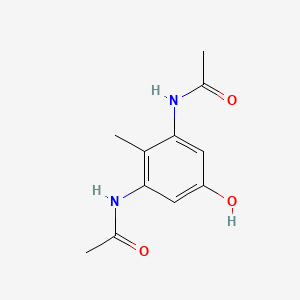

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
